molecular formula C20H18O5 B13132944 1,2,4-Trihydroxy-3-(4-methylpent-3-en-1-yl)anthracene-9,10-dione CAS No. 923013-90-5

1,2,4-Trihydroxy-3-(4-methylpent-3-en-1-yl)anthracene-9,10-dione

Cat. No.: B13132944
CAS No.: 923013-90-5
M. Wt: 338.4 g/mol
InChI Key: RPCORGWURISLFX-UHFFFAOYSA-N
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Description

1,2,4-Trihydroxy-3-(4-methylpent-3-en-1-yl)anthracene-9,10-dione is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a methylpent-enyl side chain

Preparation Methods

The synthesis of 1,2,4-Trihydroxy-3-(4-methylpent-3-en-1-yl)anthracene-9,10-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the anthracene-9,10-dione core, followed by the introduction of hydroxyl groups and the methylpent-enyl side chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimized reaction conditions and large-scale synthesis techniques to produce the compound efficiently.

Chemical Reactions Analysis

1,2,4-Trihydroxy-3-(4-methylpent-3-en-1-yl)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form hydroquinones or other reduced forms.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

1,2,4-Trihydroxy-3-(4-methylpent-3-en-1-yl)anthracene-9,10-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest for developing new drugs and understanding biochemical pathways.

    Medicine: Potential therapeutic applications include its use as an antioxidant, anti-inflammatory, or anticancer agent.

    Industry: The compound may be used in the development of new materials, dyes, or other industrial products.

Mechanism of Action

The mechanism of action of 1,2,4-Trihydroxy-3-(4-methylpent-3-en-1-yl)anthracene-9,10-dione involves its interaction with molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing various biological processes. The methylpent-enyl side chain may also play a role in the compound’s activity by affecting its solubility and interaction with cellular membranes.

Comparison with Similar Compounds

1,2,4-Trihydroxy-3-(4-methylpent-3-en-1-yl)anthracene-9,10-dione can be compared with other similar compounds, such as:

    Anthraquinones: These compounds share the anthracene-9,10-dione core but differ in the number and position of hydroxyl groups and side chains.

    Hydroxyanthracenes: These compounds have hydroxyl groups on the anthracene core but may lack the methylpent-enyl side chain.

    Methylpent-enyl derivatives: These compounds have the methylpent-enyl side chain but differ in the core structure or other functional groups. The uniqueness of this compound lies in its specific combination of hydroxyl groups and the methylpent-enyl side chain, which confer distinct chemical and biological properties.

Properties

CAS No.

923013-90-5

Molecular Formula

C20H18O5

Molecular Weight

338.4 g/mol

IUPAC Name

1,2,4-trihydroxy-3-(4-methylpent-3-enyl)anthracene-9,10-dione

InChI

InChI=1S/C20H18O5/c1-10(2)6-5-9-13-18(23)14-15(20(25)19(13)24)17(22)12-8-4-3-7-11(12)16(14)21/h3-4,6-8,23-25H,5,9H2,1-2H3

InChI Key

RPCORGWURISLFX-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC1=C(C2=C(C(=C1O)O)C(=O)C3=CC=CC=C3C2=O)O)C

Origin of Product

United States

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